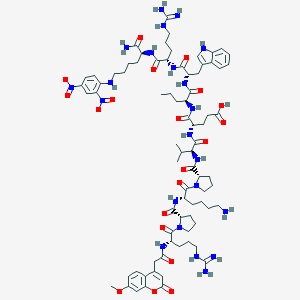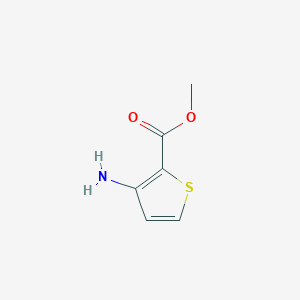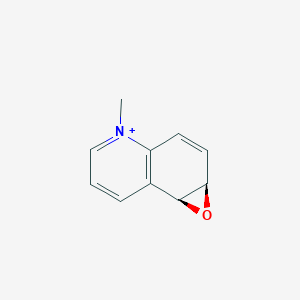
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylliberine involves the methylation of liberine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of methylliberine involves the extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain methylliberine in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methylliberine undergoes various chemical reactions, including:
Oxidation: Methylliberine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert methylliberine into its reduced forms.
Substitution: Methylliberine can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylliberine oxides, while reduction may produce methylliberine alcohols.
Scientific Research Applications
Methylliberine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study purine alkaloid chemistry and its interactions with other molecules.
Biology: Methylliberine is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research is ongoing to explore its potential as a cognitive enhancer and its effects on mood and alertness.
Industry: Methylliberine is used in the formulation of dietary supplements and energy drinks due to its stimulant properties
Mechanism of Action
Methylliberine is believed to act as an adenosine receptor antagonist, similar to caffeine and theacrine . By blocking adenosine receptors, it prevents the onset of drowsiness and promotes wakefulness. Additionally, methylliberine may influence dopamine receptors, although this action is not yet fully understood .
Comparison with Similar Compounds
Methylliberine is structurally and functionally similar to other purine alkaloids such as:
Properties
IUPAC Name |
(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBGDHSUHECFS-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3C2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931320 | |
| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142044-37-9 | |
| Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



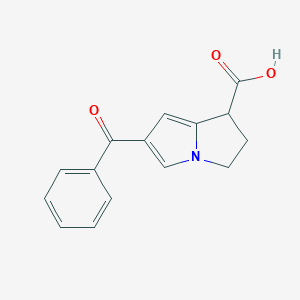




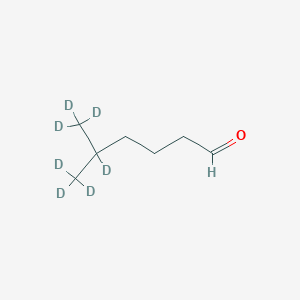

![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
